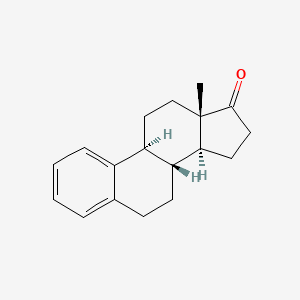

3-Deoxyestrone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHBWDKMGOIZKH-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022498 | |

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-45-2 | |

| Record name | Estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation of Conjugates and Amphiphilic Structures for Research Applications

The synthesis of 3-deoxyestrone conjugates and amphiphilic structures is driven by the need for advanced tools in biological research and drug development. These modifications aim to enhance the molecule's properties, such as solubility, targeting ability, or the capacity to interact with biological systems.

Conjugation strategies often involve linking this compound to other molecules via functional groups. For instance, fluorescent probes, such as BODIPY derivatives, can be attached to estrone (B1671321) or estradiol (B170435) scaffolds, and similar approaches can be envisioned for this compound to create imaging agents researchgate.net. These conjugates are synthesized using methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Williamson etherification, allowing for precise attachment at specific positions on the steroid nucleus researchgate.net. The resulting fluorescently labeled steroids can be valuable for biological assays and imaging studies, helping to monitor mechanisms of action or cellular localization researchgate.netmdpi.com.

Table 1: Examples of Steroid Conjugation Strategies

| Conjugation Strategy | Linking Moiety | Target Application | Reference Examples |

| Amidation | Amide bond | Fluorescent probes | Steroid-coumarin conjugates rsc.org |

| CuAAC | Triazole | Imaging agents | BODIPY-estradiol conjugates researchgate.net |

| Etherification | Ether | Imaging agents | BODIPY-estradiol conjugates researchgate.net |

| Carbodiimide Coupling | Ester/Amide | Bioconjugates | Steroid-amino acid conjugates nih.govacs.org |

Chemo Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers a powerful route to modify steroids like 3-deoxyestrone, leveraging the high selectivity and mild reaction conditions offered by enzymes. While specific examples directly detailing chemo-enzymatic synthesis of this compound itself are less prevalent in the immediate search results, the broader field of steroid modification highlights the potential of this approach.

Enzymes such as sulfotransferases, which are involved in the biological sulfation of steroids, could potentially be employed in synthetic strategies. Research into sulfate (B86663) monoesters, for instance, has explored their use as substrates for enzymatic research related to sulfate hydrolysis and transfer ru.nl. Similarly, biocatalytic transformations can be used to introduce or modify functional groups on steroid skeletons, offering stereoselective routes that are often difficult to achieve through purely chemical means. For example, enzymes are integral to the biosynthesis and metabolism of steroids, and their isolated activity can be harnessed for targeted chemical modifications. The development of new methods for the synthesis of steroid derivatives often involves screening various enzymes for their ability to perform specific transformations, such as oxidation, reduction, or glycosylation, on complex steroid structures nih.govacs.org.

Molecular and Cellular Mechanisms of Action in Research Models

Interactions with Steroid Receptors and Related Binding Proteins

The interaction of 3-Deoxyestrone with steroid receptors, particularly estrogen receptors (ERs), is a key area of investigation for understanding its biological activity. These interactions are often characterized through in vitro binding assays and computational modeling.

Receptor Binding Affinity Profiling in In Vitro Assays

In vitro assays are crucial for quantifying the affinity of a compound to specific receptors. Studies have assessed the binding capabilities of this compound to estrogen receptors, providing insights into its potential as an estrogenic or anti-estrogenic agent.

Estrogen Receptor Binding: this compound has been evaluated for its binding affinity to estrogen receptors. In competitive-binding assays using uterine cytosol, this compound demonstrated a relative binding affinity (RBA) of 0.006%, with a corresponding Log RBA of -2.20 oup.com. Another study reported a value of 6.0 × 10⁻⁵ in the context of estrogen receptor-mediated luciferase reporter assays uni-bonn.de. These findings suggest a low to moderate affinity for estrogen receptors compared to potent estrogens.

Sex Hormone-Binding Globulin (SHBG) and Alpha-Fetoprotein (AFP) Interactions: Serum proteins such as SHBG and AFP play a role in regulating the availability of steroid hormones to target tissues. SHBG, a major transport protein, binds both androgens and estrogens, influencing their access to receptors oup.com. While direct binding data of this compound to SHBG or AFP is not detailed in the provided literature, the general understanding is that such protein interactions can modulate the pharmacokinetic and pharmacodynamic profiles of steroid compounds oup.com.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Compound | Assay Type | Affinity Metric | Value | Reference |

| This compound | Estrogen Receptor Competitive-Binding Assay (Uterine Cytosol) | RBA (%) | 0.006 | oup.com |

| This compound | Estrogen Receptor-mediated Luciferase Reporter Assay | Value | 6.0 × 10⁻⁵ | uni-bonn.de |

Computational Modeling of Ligand-Receptor Complexes

Computational modeling techniques, such as molecular docking, provide a theoretical framework to understand how ligands like this compound interact with their target receptors at an atomic level. These studies can predict binding modes, identify key amino acid residues involved in binding, and correlate structural features with binding affinity.

While specific computational modeling studies directly detailing the interaction of this compound with estrogen receptors were not explicitly found in the provided search results, related research indicates the utility of these methods for steroid compounds. Molecular docking analyses of other active compounds have demonstrated their ability to bind to ERα and ERβ in a manner similar to 17β-estradiol nih.gov. Furthermore, quantitative structure-activity relationship (QSAR) models are being developed and validated to predict endocrine disruptor activity, including receptor binding affinity (RBA), based on chemical structure open.ac.uk. These approaches suggest that computational methods are valuable tools for characterizing the ligand-receptor interactions of compounds like this compound.

Modulation of Intracellular Signaling Cascades

The cellular effects of steroid compounds are often mediated through the modulation of intracellular signaling pathways, which can influence gene expression and cellular processes.

Regulation of Gene Expression at the Transcriptional Level

Steroid hormones, through their receptor interactions, often exert their effects by modulating gene expression at the transcriptional level. Binding of a ligand to a nuclear receptor can lead to conformational changes that facilitate or inhibit the recruitment of transcriptional machinery to specific gene promoters.

Studies on structurally related compounds indicate that certain non-aromatic steroids can activate the transcriptional activity of human estrogen receptors (ERs), leading to downstream biological responses nih.gov. These effects are often assessed using reporter gene assays, such as luciferase assays, which measure the transcriptional activation mediated by receptor-ligand complexes uni-bonn.denih.gov. While the precise transcriptional targets and mechanisms of this compound are not detailed in the provided snippets, its observed binding affinities suggest a potential for influencing ER-mediated gene transcription.

Enzymatic Inhibition and Activation Studies

The interaction of compounds with enzymes is another crucial aspect of their biological activity, potentially leading to inhibition or activation of enzymatic processes.

Metabolism: Research has indicated that liver microsomes from rats pretreated with phenobarbital (B1680315) and 3-methylcholanthrene (B14862) exhibit increased activity of this compound hydroxylases jst.go.jp. This suggests that this compound is a substrate for metabolic enzymes, and its metabolism can be influenced by certain inducing agents.

Enzyme Inhibition: Studies on derivatives of this compound have shown potential as enzyme inhibitors. For instance, 3-alkynylated derivatives of this compound have been synthesized and investigated for their biological activity, including as alkaline phosphatase inhibitors rsc.org. One such derivative, compound 7i, demonstrated significant inhibitory potential against bovine tissue non-specific alkaline phosphatase, with an IC50 value of 0.25 ±0.001 µM rsc.org. Molecular docking studies were also performed to elucidate the binding mode of these derivatives within the active sites of alkaline phosphatases rsc.org.

Effects on Alkaline Phosphatase Activity

Research has investigated the inhibitory potential of compounds derived from this compound on alkaline phosphatase (ALP) activity. Studies involving the synthesis of alkynylated derivatives of this compound have revealed significant biological activity as ALP inhibitors. These synthesized compounds demonstrated the ability to inhibit alkaline phosphatase at significantly lower concentrations compared to reference compounds rsc.orguni-rostock.de.

Specifically, compound 7i, a derivative of this compound, exhibited high potency against bovine tissue non-specific alkaline phosphatase (b-TNAP) when compared to its activity against intestinal alkaline phosphatase (IAP) rsc.org. In vitro enzyme assays reported an IC50 value for compound 7i against bovine tissue non-specific alkaline phosphatase of 0.25 ± 0.001 µM rsc.org. Molecular docking studies have been employed to elucidate the putative binding modes of these this compound-derived compounds, aiming to understand the molecular basis of their inhibitory effects rsc.orguni-rostock.de.

Biological Roles and Physiological Significance in Preclinical Research

Investigation of Estrogenic Activity in Non-Human Biological Systems

3-Deoxyestrone interacts with estrogen receptors (ERs), a key mechanism through which estrogenic compounds exert their physiological effects. Studies have investigated its influence on metabolic processes in non-human systems, such as its impact on cholesterol metabolism in rats nih.gov. Furthermore, its role in the broader context of endocrine research includes its examination within studies on endocrine-disrupting chemicals (EDCs) and their interactions with estrogen receptor signaling pathways researchgate.netnih.govfrontiersin.org. These investigations aim to elucidate how synthetic compounds like this compound can modulate hormonal pathways in various biological models.

Mechanistic Probing of Cell Growth and Development Pathways in Models

Research has delved into specific cellular mechanisms influenced by this compound and its derivatives. Notably, synthesized alkynylated derivatives of this compound have demonstrated significant biological activity as inhibitors of alkaline phosphatase (AP) rsc.orguni-rostock.denih.gov. Certain derivatives exhibited selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP), suggesting potential roles in processes regulated by this enzyme, such as bone mineralization rsc.org.

In a different mechanistic study, a 3-deoxy analog derived from estrone (B1671321) was found to be a potent inhibitor of the Sonic Hedgehog (SHH) signaling pathway. This analog demonstrated 80% inhibition of SHH signaling at a concentration of 5 μM and led to a decrease in the expression of GLI1, a key transducer in this pathway, in human medulloblastoma cells nih.gov. This finding highlights the compound's potential to modulate specific cell signaling cascades relevant to development and disease.

Role as a Metabolite Analog in Endocrine Research

This compound serves as a compound of interest in endocrine research, partly due to studies investigating the metabolism of deoxysteroids. Research has explored the metabolic pathways involving this compound, including studies on the migration of deuterium (B1214612) during aryl hydroxylation in rabbits jst.go.jp. Its structural relationship to natural estrogens and its interaction with estrogen receptors also position it as a relevant analog for studying endocrine disruption and the broader impact of xenobiotics on hormonal systems researchgate.netnih.govfrontiersin.org.

Comparative Biological Activity with Natural Estrogens and Other Analogs

The biological activity of this compound is often assessed in comparison to natural estrogens like estradiol (B170435) and estrone, particularly concerning its binding affinity to estrogen receptors. Studies employing competitive binding assays have quantified its interaction with ERs.

Analytical Methodologies for 3 Deoxyestrone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for resolving complex mixtures and isolating 3-Deoxyestrone, enabling its subsequent quantification. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity and volatility.

Gas Chromatography (GC) Applications in Steroid Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds, including steroids. For this compound, GC can be utilized for purity assessment and quantification in various matrices, often requiring derivatization to enhance volatility and thermal stability jst.go.jpresearchgate.netjst.go.jpcdnsciencepub.com. Trimethylsilyl (TMS) ether derivatization is a common strategy to improve the GC performance of steroids researchgate.netcdnsciencepub.com. When coupled with Mass Spectrometry (GC-MS), this technique offers robust identification capabilities through mass-to-charge ratios and fragmentation patterns, aiding in structural elucidation and confirmation researchgate.net. GC has been applied in studies focusing on steroid profiling, where this compound may be analyzed alongside related steroid compounds researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally sensitive compounds like many steroids, offering high resolution and sensitivity. HPLC is frequently employed to determine the purity of this compound and to quantify it accurately in diverse samples uni-rostock.deresearchgate.netnih.govresearchgate.netrsc.org. Reversed-phase HPLC, typically using C18 stationary phases, is a standard approach for separating steroid compounds uni-rostock.de. HPLC can be integrated with detectors such as UV-Vis detectors (HPLC-UV/Vis) or Mass Spectrometers (HPLC-MS) to boost detection sensitivity and provide structural information. For instance, HPLC-DAD (Diode Array Detection) has been used for quantifying compounds like 3-deoxyanthocyanidins, demonstrating its applicability to related chemical classes nih.gov. Research has also leveraged HPLC for verifying the purity of synthesized compounds, including various deoxyestrone derivatives uni-rostock.deresearchgate.netrsc.org.

Thin-Layer Chromatography (TLC) for Preparative Isolation

Thin-Layer Chromatography (TLC) serves as a valuable tool for both qualitative analysis and, critically, for the preparative isolation of compounds. In preparative TLC (Prep TLC), larger quantities of a sample are applied to a thicker layer of stationary phase, allowing for the separation and subsequent isolation of specific bands containing the target compound rochester.eduamanote.com. This method can be employed to purify this compound or its derivatives from reaction mixtures or complex biological extracts amanote.com. While often used for smaller-scale purifications, it provides an accessible and cost-effective means to obtain purified material for further analysis rochester.edu. TLC is also routinely used to monitor reaction progression and optimize separation conditions prior to employing larger-scale chromatographic techniques uni-rostock.degla.ac.uk.

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are fundamental for confirming the identity and elucidating the precise structure of this compound. These methods rely on the interaction of molecules with electromagnetic radiation to provide unique spectral fingerprints.

Applications of Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides critical information regarding the molecular weight and structural features of compounds. For this compound, MS, particularly when coupled with GC (GC-MS) or HPLC (LC-MS), is essential for structural elucidation and quantification researchgate.netnih.gov. High-accuracy mass spectrometry (e.g., GC-qTOFMS) enables the determination of exact masses, which is instrumental in proposing molecular formulas for synthesized compounds or identified metabolites researchgate.net. Fragmentation patterns obtained from tandem MS (MS/MS) experiments offer detailed structural insights by breaking down the molecule into characteristic fragments, vital for identifying unknown substances or confirming the structure of synthesized this compound derivatives nih.gov. MS also serves as a highly sensitive method for quantifying this compound in complex sample matrices researchgate.net.

Luminescence and Emission Spectroscopy for Derivatized Probes

Luminescence and emission spectroscopy, including fluorescence spectroscopy, offer highly sensitive detection capabilities, often enhanced by derivatizing the analyte to incorporate a luminescent tag. While direct applications of luminescence spectroscopy specifically for this compound are less extensively documented compared to GC or HPLC, research has explored deoxyestrone-based compounds as emissive lipofection agents. These agents incorporate a luminescent motif, facilitating their detection and tracking, and exhibit distinct solution and solid-state emission properties rsc.orgresearchgate.netnih.govresearchgate.net. Such applications highlight the potential for integrating luminescent characteristics into steroid structures for specialized research areas, such as bioimaging or monitoring cellular processes.

Compound List:

this compound

Estriol

Arimistane

this compound-3-boronic acid

5β-Cholane-24-boronic acid

Carajurin

Edgeworthianin F

Edgeworthianin G

Daphnane orthoesters

Lynestrol

Arbekacin

Kasugamycin

Streptozotocin (STZ)

Arabinose

Dopamine

Isoindoline

HeLa cells

HEK 293T cells

mRFP-H2B

3-methylbut-2-enoylcarnitine

4-vinylcyclohexene (B86511) dioxide

2-propyl-2,4-pentadienoic acid

Nonactinic acid

Uracil

N-methylhydantoin

Elymoclavine

Citrusinine I

Oxalobacter formigenes

Bacteroides plebeius

Parabacteroides distasonis

Methylprednisolone acetate (B1210297)

Dodecylbenzenesulfonic acid

5-(2-methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid

Linoleic acid

Glycerophospholipid

3-O-methoxy-17-deoxyestrone

2-formyl-3-O-methoxy-17-deoxyestrone

2-formyl-17-deoxyestrone

17α-estradiol 17-glucuronide

6βA-hydroxy-3-deoxyestrone glucuronide

16,17-epiestriol (B195164) 3,17 (or 3,16)-diglucuronide

2-hydroxy-3-deoxyestrone glucuronide

Androst-3,5-dien-7α-ol-17-one

Androst-3,5-dien-7-one-17α-ol

Androst-3,5-dien-7-one-17β-ol

Androst-3,5-diene-7β,17β-diol

7β-hydroxylated metabolite

7-keto-DHEA

7α- or 7β-hydroxy-DHEA

7-Deoxyestrone

10-fluoro-estra-1,4-dien-3-ones

10-chloro-estra-1,4-dien-3-ones

13α-estrone

17-deoxy-13α-estrone

17-Deoxyestrone

17-Deoxyestrone-based emissive lipofection agents

Dicyanotetraoxopentacene

Estrone-based compounds

this compound-based compounds

3-Deoxyanthocyanidins

Arrabidaea chica Verlot

3-hydroxyanthocyanidins

O-methylated anthocyanidins

Preclinical and in Vitro Investigations of 3 Deoxyestrone Analogs

Cell Line Studies and Organoid Models

The investigation of 3-deoxyestrone and its derivatives in cell line studies has primarily focused on their potential as agents for gene delivery and as components of anticancer therapies. These studies leverage the structural similarities of the steroid backbone to cellular components like cholesterol to facilitate entry into cells. rsc.org

The cellular uptake and subsequent localization of this compound analogs are critical for their function, particularly in gene transfection. Studies have utilized emissive lipofection agents based on this compound to track their journey into and within cells. rsc.org For instance, three such agents, designated DT, IT, and IT2, were developed by attaching tobramycin (B1681333), a known DNA binding agent, to a 17-deoxyestrone hydrophobic tail. rsc.orgscispace.com

The design of these agents incorporates a terephthalonitrile (B52192) motif, which allows them to be classified as solution and solid-state emitters (SSSEs), making them trackable via fluorescence microscopy. rsc.org The subcellular localization of these compounds was investigated in HeLa and HEK 293T cells. rsc.orgunimi.it It was observed that the cellular uptake mechanism likely involves endocytosis. rsc.orgunimi.it Co-localization studies with LysoTracker™ Deep Red, a marker for lysosomes, indicated that after uptake, the compounds reside in vesicular compartments. rsc.orgunimi.it Specifically, co-localization was clearly observed for IT2 and to some extent for IT, suggesting an endosomal escape mechanism is at play. rsc.orgunimi.it In contrast, the DT compound largely formed aggregates, which may explain its lower transfection efficiency. rsc.orgunimi.it

The structural rigidity and similarity of the 17-deoxyestrone tail to cholesterol are thought to enhance compatibility with the cellular membrane, aiding uptake. rsc.orgscispace.com Transmission electron microscopy (TEM) revealed that in the presence of DNA, these amphiphilic structures form spherical lipoplexes of varying sizes, with average diameters of 360 nm for DT, 160 nm for IT, and 100 nm for IT2. rsc.orgunimi.it These lipoplexes, being positively charged, can more easily permeate the negatively charged cell membranes. rsc.orgunimi.it

Table 1: Cellular Uptake and Localization of this compound Analogs

| Compound | Cell Lines | Key Findings |

|---|---|---|

| DT | HeLa, HEK 293T | Forms large aggregates (360 nm lipoplexes), shows low transfection efficiency. rsc.orgunimi.it |

| IT | HeLa, HEK 293T | Forms 160 nm lipoplexes, shows partial co-localization with lysosomes, higher transfection efficiency than DT. rsc.orgunimi.it |

| IT2 | HeLa, HEK 293T | Forms 100 nm lipoplexes, clear co-localization with lysosomes, indicating endocytosis and endosomal escape. rsc.orgunimi.it |

The primary application explored for this compound analogs in cell line studies is gene transfection. rsc.orgnih.gov The strategy involves creating amphiphilic molecules where the hydrophobic this compound core is linked to a polar, DNA-binding head group. rsc.orgscispace.com In the case of DT, IT, and IT2, tobramycin serves as the DNA-binding moiety. rsc.orgscispace.com

These agents form lipoplexes with plasmid DNA (pDNA), which can then be introduced into mammalian cells. rsc.orgresearcher.life The transfection process was studied in HeLa and HEK 293T cell lines, using a pDNA that codes for a red fluorescent protein (RFP) tagged to a nuclear histone protein (H2B), allowing for easy detection of successful transfection. rsc.org

The efficiency of transfection varied among the different analogs. The IT compound demonstrated the highest transfection efficiencies, exceeding 20% in both cell lines. rsc.orgunimi.it The researchers theorize that while a more hydrophilic nature (as in IT2) can improve solubility and the formation of lipoplexes, it can also lead to overly strong DNA binding. scispace.com This strong binding may hinder the release of the pDNA once inside the cell, thereby reducing transfection efficiency. scispace.com The IT analog, with its moderate DNA binding tendency, appears to strike a better balance, allowing for effective pDNA release within the cell. scispace.com

The mechanism of transfection is thought to involve the encapsulation of the positively charged lipoplexes by the cell membrane to form endosomes. unimi.it The hydrophobic nature of the deoxyestrone tail likely plays a role in the subsequent escape of the genetic material from these endosomes into the cytoplasm. rsc.orgunimi.it

Table 2: Gene Transfection Efficiency of this compound Analogs

| Compound | Target Cell Lines | Transfection Efficiency | Proposed Mechanism |

|---|---|---|---|

| DT | HeLa, HEK 293T | Low | Aggregate formation, poor solubility. rsc.orgunimi.it |

| IT | HeLa, HEK 293T | >20% | Moderate DNA binding allows for efficient pDNA release. rsc.orgscispace.comunimi.it |

| IT2 | HeLa, HEK 293T | Lower than IT | Strong DNA binding hinders pDNA release. rsc.orgscispace.com |

Animal Model Studies for Systemic Biological Effects (excluding human clinical trials)

Animal model studies provide a crucial link between in vitro findings and potential in vivo applications. For this compound and its analogs, these studies have primarily investigated their metabolic fate and interaction with steroid receptors.

The liver is a primary site for steroid metabolism. Studies in rats have been conducted to understand how this compound and its derivatives are processed in the body. When 17β-hydroxyestra-1,3,5(10)-triene 17-sulfate (a derivative of 3-deoxyestradiol) was incubated with rat liver microsomes, hydroxylation was observed to occur predominantly at the 2-position of the aromatic ring, followed by the 3-position. researchgate.net Hydroxylation at the 4-position was found to be negligible. researchgate.net

These findings indicate that specific enzymes in the liver are responsible for the metabolic transformation of these compounds. Further investigation into the kinetics of these hydroxylation reactions suggested that different enzymes are involved in each of the hydroxylation steps. researchgate.net Such metabolic studies are essential for understanding the bioavailability and potential biological activity of these compounds when administered systemically.

The structural similarity of this compound to endogenous estrogens suggests that it and its analogs may interact with estrogen receptors (ER). Competitive binding assays using uterine tissue from ovariectomized Sprague-Dawley rats have been employed to determine the relative binding affinity (RBA) of various chemicals for the ER. researchgate.net In these assays, test compounds compete with radiolabeled estradiol (B170435) for binding to the ER. researchgate.net

While a comprehensive dataset for a large number of chemicals has been generated, the specific binding affinity of this compound itself is a key parameter. researchgate.net One study reported the binding of 125 structurally diverse chemicals to human sex hormone-binding globulin (SHBG), a protein that transports androgens and estrogens in the blood. oup.com In this study, this compound was shown to bind to human SHBG. oup.com

Functional assays in ER-positive human cancer cell lines, such as MCF-7, have shown that certain non-aromatic steroids can elicit biological responses, including cell growth stimulation. researchgate.net This suggests that they can act as ligands for the ER and activate its transcriptional activity. researchgate.net While these are cell line studies, they provide a basis for understanding the potential hormonal effects of this compound analogs in animal models. For example, 2-methoxy-17-deoxyestrone-3-O-sulfamate has been shown to have antiproliferative activity in MCF-7 cells. nih.gov

Table 3: Steroid Receptor and Protein Binding of this compound

| Compound | Binding Target | Animal Model/System | Key Finding |

|---|---|---|---|

| 17β-hydroxyestra-1,3,5(10)-triene 17-sulfate | Metabolic Enzymes | Rat liver microsomes | Predominant hydroxylation at the 2-position of the aromatic ring. researchgate.net |

| This compound | Sex Hormone-Binding Globulin (SHBG) | Human pregnancy plasma | Binds to human SHBG. oup.com |

| 2-methoxy-17-deoxyestrone-3-O-sulfamate | Estrogen Receptor (ER) | MCF-7 cells (human) | Exhibits antiproliferative activity. nih.gov |

Ex Vivo Tissue Culture Studies

No specific ex vivo tissue culture studies focused solely on this compound or its analogs were identified in the provided search results. The available information on ex vivo cultures relates to broader applications such as testing chemotherapeutic responses in patient-derived gastric cancer tissues or general methodologies for 3D cell culture. nih.govoncotarget.com

Development of Research Probes for Biological Systems

The structural framework of this compound and its analogs serves as a versatile platform for the development of sophisticated research probes. These tools are instrumental in elucidating complex biological processes at the molecular level. By strategically modifying the steroid nucleus, researchers have engineered probes for visualizing estrogen receptors (ERs), investigating ligand-receptor interactions, studying DNA binding and cleavage, and tracking cellular uptake and gene delivery mechanisms. nih.govoup.com The development of fluorescent, emissive, and radiolabeled derivatives of this compound allows for real-time and high-sensitivity analysis in various in vitro models. nih.govrsc.orgnih.gov

One area of development has focused on creating emissive probes that can also function as delivery agents. rsc.orguni-due.de Researchers have reported the synthesis of three this compound-based lipofection agents that possess both solution and solid-state emission properties. rsc.org This dual functionality is achieved by incorporating a terephthalonitrile motif into the structure. rsc.org These amphiphilic compounds, when combined with tobramycin, can form lipoplexes capable of mediating gene transfection. rsc.org Their inherent fluorescence allows for the visualization and tracking of the delivery process in cell lines such as HeLa and HEK 293T. rsc.org

| Compound Type | Core Structure Modification | Key Feature | Application | Reference |

|---|---|---|---|---|

| Emissive Lipofection Agent | Incorporation of terephthalonitrile | Solution and solid-state emission (SSSE) | Gene transfection and imaging in HeLa and HEK 293T cells | rsc.org |

Another application involves the design of this compound analogs as probes for studying interactions with nucleic acids. A novel Schiff base copper (II) complex was synthesized through the condensation of 2-formyl-17-deoxyestrone and D-glucosamine. tandfonline.comtandfonline.com This complex was subsequently investigated as a potential artificial nuclease. tandfonline.com Fluorescence spectroscopy studies were conducted to evaluate its binding affinity with DNA, which suggested a weak intercalative binding mode. tandfonline.com Furthermore, gel electrophoresis experiments demonstrated that the copper (II) complex could cleave plasmid DNA into nicked and linear forms through an oxidative mechanism, notably without the need for exogenous activating agents. tandfonline.com

| Starting Material | Resulting Probe | Biological System Studied | Key Finding | Reference |

|---|---|---|---|---|

| 2-formyl-17-deoxyestrone | Schiff base copper (II) complex | Plasmid DNA (pUC19) | Probe binds to and cleaves DNA via an oxidative mechanism without exogenous agents. | tandfonline.com |

The strategic introduction of fluorine atoms or radioisotopes into the this compound scaffold has yielded valuable probes for studying enzyme and receptor interactions. arkat-usa.orgmdpi.com Fluorination of 17-deoxyestrone with Selectfluor was shown to produce 10β-fluoro-17-deoxy-estra-1,4-dien-3-one. mdpi.comnih.gov These fluorinated analogs were then used as probes in in vitro radiosubstrate incubation assays to explore their potential inhibitory effects on the human aromatase enzyme. mdpi.com This approach highlights the use of modified steroids to probe enzyme active sites and mechanisms of action. mdpi.com Similar strategies have been employed in the broader estrane (B1239764) family, such as the synthesis of radiolabeled estrone (B1671321) derivatives for imaging estrogen receptors. nih.govnih.gov For instance, estrone has been modified with a DTPA chelator to bind Technetium-99m (99mTc), creating a radiopharmaceutical probe. nih.gov Biodistribution studies of such probes in rats have shown receptor-mediated uptake in target organs like the uterus. nih.gov Likewise, derivatives of 16α-fluoroestradiol labeled with Fluorine-18 ([18F]) have been developed for positron emission tomography (PET) imaging to assess ER status in tumors. nih.govutupub.fi

| Parent Compound | Probe Derivative | Method | Investigated Target | Reference |

|---|---|---|---|---|

| 17-deoxyestrone | 10β-fluoro-17-deoxy-estra-1,4-dien-3-one | Fluorination with Selectfluor | Human Aromatase Enzyme | mdpi.comnih.gov |

| Estrone | 99mTc-2-DTPA-3-methoxy estrone | Attachment of DTPA chelator for 99mTc labeling | Estrogen Receptor | nih.gov |

| Estradiol | 4-fluoro-11β-methoxy-16α-[18F]-fluoroestradiol | 18F-Radiolabeling | Estrogen Receptor | nih.gov |

Computational and Theoretical Studies on 3 Deoxyestrone and Its Analogs

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as 3-Deoxyestrone, and its biological target, typically a protein receptor. nih.gov Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net

Studies on estrogenic compounds frequently employ these methods to understand their binding to estrogen receptors (ERα and ERβ) and other proteins like sex hormone-binding globulin (SHBG). nih.govoup.com For instance, docking studies on various steroidal estrogen analogs have helped to elucidate the structural features that determine preferential binding to ERα or ERβ. oup.com Although specific docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles are broadly applicable. The absence of the 3-hydroxyl group in this compound, compared to estradiol (B170435) or estrone (B1671321), would significantly alter the hydrogen-bonding network within the ligand-binding domain of the estrogen receptor, a key aspect that docking simulations can quantify.

Research on steroid-based inhibitors of other pathways, such as Sonic Hedgehog (SHH) signaling, has also utilized these computational approaches. In the development of cyclopamine (B1684311) analogs derived from estrone, the binding mode and the importance of specific functional groups were assessed. nih.gov A study on a C-3 deoxy analog of an estrone-derived SHH inhibitor demonstrated its potent activity, suggesting that interactions at this position were not critical for binding to the target protein, Smoothened (SMO). nih.gov This highlights how docking and MD can challenge initial hypotheses about pharmacophores and guide further drug design.

| Technique | Application to Deoxysteroids | Key Insights | Relevant Compounds |

| Molecular Docking | Predicting binding modes and affinities to nuclear receptors (e.g., ER, AR) and serum proteins (e.g., SHBG). researchgate.netmdpi.com | Elucidates key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps explain binding selectivity. oup.comjst.go.jp | Estrone derivatives, Raloxifene analogs, Androstenedione. mdpi.comrsc.orguc.pt |

| Molecular Dynamics (MD) Simulations | Analyzing conformational flexibility and stability of ligand-receptor complexes. oup.comnih.gov | Correlates steroid ring mobility with biological specificity and reveals ligand-induced conformational changes in the receptor. researchgate.netnih.govresearchgate.net | Corticosteroids, Estrone, Estradiol. nih.govoup.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org These models are invaluable for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the synthesis of more potent and selective molecules. mdpi.com

For estrogens and their analogs, numerous QSAR studies have been conducted to model their binding affinity to estrogen receptors. oup.comopen.ac.uk this compound has been included as part of large, structurally diverse datasets used to develop and validate these models. researchgate.netpsu.edubiochempress.comethernet.edu.et These datasets often combine natural and synthetic chemicals to create robust models capable of predicting estrogenic activity. researchgate.net

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a ligand to be recognized by a specific biological target. QSAR and related ligand-based methods are instrumental in elucidating these pharmacophores.

For deoxysteroids and related compounds, pharmacophore models have been developed to explain their interaction with various receptors. For steroid-based inhibitors of the Sonic Hedgehog pathway, structure-activity relationship studies on estrone-derived analogs, including a C-3 deoxy compound, helped to refine the pharmacophore. nih.gov It was found that the C-3 oxygen functionality was not essential for potent inhibition, challenging the initial three-point recognition hypothesis and suggesting a simplified two-point interaction model is sufficient. nih.gov

In the context of estrogen receptor ligands, the classic pharmacophore includes a phenolic hydroxyl group (absent in this compound), a hydrophobic steroid scaffold, and another hydrogen-bonding feature at the D-ring end of the molecule. The significantly lower binding affinity of this compound for the estrogen receptor compared to estradiol underscores the importance of the 3-hydroxyl group in the estrogenic pharmacophore. researchgate.net

QSAR models quantify the correlation between specific structural features (descriptors) and the biological activity of compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Studies on large sets of estrogenic compounds, including this compound, have successfully correlated structural attributes with estrogen receptor binding affinity. researchgate.netbiochempress.com For example, a QSAR study on 47 steroidal estrogen analogs provided valuable information on the structural features that determine preferential activation of ERα and ERβ subtypes. oup.com Another approach, Comparative Structural Connectivity Spectra Analysis (CoSCoSA), used simulated 2D 13C NMR spectral data to model the estrogen receptor binding affinities for a diverse set of 130 compounds, which included this compound. biochempress.com

The biological activity of deoxysteroids is highly dependent on their substitution pattern. For instance, the addition of an 11β-hydroxyl group to deoxycorticosterone introduces glucocorticoid activity. researchgate.netbioscientifica.com Similarly, modifications to the D-ring of 3-deoxysteroids can dramatically alter their biological profiles, as seen in the development of steroid sulfatase inhibitors where 17-Deoxyoestrone-3-O-sulphamate was found to be a potent inhibitor. nih.gov The antiproliferative activity of 2-methoxyestradiol (B1684026) derivatives is also sensitive to the nature of the substituent at the 3-position. acs.org These examples demonstrate a clear correlation between specific structural features and the resulting biological activity, which QSAR aims to model and predict. uc.pt

| Compound | Log RBA (Estrogen Receptor) | Key Structural Feature | Reference |

| 17β-Estradiol | 2.00 | Phenolic 3-OH, 17β-OH | researchgate.net |

| Estrone | 1.01 | Phenolic 3-OH, 17-keto | researchgate.net |

| This compound | -2.20 | No 3-OH, 17-keto | researchgate.net |

| Estriol | 0.99 | Phenolic 3-OH, 16α-OH, 17β-OH | researchgate.net |

RBA (Relative Binding Affinity) is calculated relative to 17β-Estradiol (RBA = 100). Data sourced from Blair et al. (2000) as presented in a study by the National Cancer Institute. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. molaid.com These methods can calculate various molecular properties, including electrostatic potential maps, molecular orbital energies (HOMO/LUMO), and atomic charges, which are crucial for understanding ligand-receptor interactions and chemical reactivity.

While specific quantum chemical studies on this compound are not widely published, research on its derivatives and related steroids demonstrates the utility of this approach. For example, quantum-chemical calculations were mentioned in the context of developing a synthetic method for this compound-3-boronic acid pinacol (B44631) ester. molaid.comuni-muenchen.de

For steroids in general, these calculations help in understanding structure-function relationships. researchgate.net The electrostatic potential at the nucleus is directly related to an atom's NMR chemical shift, a property that can be used in developing QSAR models. biochempress.com By calculating the distribution of electron density, quantum chemistry can identify regions of a molecule that are likely to engage in electrostatic or hydrogen-bonding interactions with a receptor. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's reactivity and its ability to participate in charge-transfer interactions, which can be important for the mechanism of action of enzyme inhibitors.

In Silico Prediction of Metabolic Pathways

In silico methods for predicting the metabolic fate of a compound are becoming increasingly important in drug discovery and toxicology. These computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites, primarily by modeling the interactions with drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.

Specific in silico metabolic predictions for this compound are not detailed in the available literature. However, the general principles of steroid metabolism can be used to infer its likely metabolic pathways. Steroids are typically metabolized through Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, in silico models would likely predict hydroxylation at various positions on the steroid scaffold by CYP enzymes as a primary Phase I metabolic route. The absence of the 3-hydroxyl group, a common site for Phase II conjugation (glucuronidation and sulfation), means that initial hydroxylation would be necessary before such conjugation could occur at that part of the molecule. The 17-keto group is a potential site for reduction to a hydroxyl group, which could then be conjugated.

Computational models for metabolism prediction often combine ligand-based approaches (based on known substrates for specific enzymes) and structure-based approaches (involving docking the compound into the enzyme's active site) to predict the most probable sites of metabolic attack. Such tools could be applied to this compound and its analogs to generate hypotheses about their metabolic stability and potential metabolites, which could then be tested experimentally.

Future Research Directions and Potential Academic Applications

Elucidating Underexplored Metabolic Pathways of Deoxyestrone

The metabolic fate of 3-Deoxyestrone is not well-defined, presenting a critical knowledge gap in steroid biochemistry. Future research should focus on identifying the enzymatic processes responsible for its formation and subsequent breakdown. Key questions to be addressed include the identification of precursor molecules and the specific enzymes, such as cytochrome P450s or hydroxysteroid dehydrogenases, that catalyze its synthesis and catabolism.

Investigating the potential for this compound to undergo further transformations into novel, biologically active metabolites is another crucial area. For instance, studies on the synthetic estrogen Diethylstilbestrol (DES) have identified a reactive quinone intermediate in its metabolism. nih.gov It would be valuable to explore whether this compound can be similarly metabolized to reactive intermediates that may interact with cellular macromolecules.

Advanced metabolic profiling techniques, such as stable isotope tracing, could be employed to map the metabolic flux through pathways involving this compound. By using carbon-13 or nitrogen-15 (B135050) labeled precursors, researchers can track the incorporation of these isotopes into this compound and its downstream metabolites, providing a dynamic view of its metabolic network. nih.gov

Design and Synthesis of Novel Research Probes and Tools

To investigate the biological roles of this compound, the development of specialized molecular probes and tools is essential. The synthesis of isotopically labeled this compound, for example with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable high-sensitivity quantitative studies of its distribution, metabolism, and receptor binding kinetics. researchgate.net

Furthermore, the creation of fluorescently labeled this compound analogs could facilitate real-time imaging of its uptake and subcellular localization in living cells. jenabioscience.comkoreascience.kr Techniques for attaching fluorophores like BODIPY to the estrogen scaffold have been successfully developed and could be adapted for this compound. acs.org Similarly, methods for preparing fluorescent derivatives of testosterone, involving the introduction of a hydrocarbon bridge to separate the steroid from the fluorochrome, could be applied. nih.gov These probes would be invaluable for fluorescence microscopy and for developing high-throughput screening assays. nih.gov

The design of affinity-based probes, such as biotinylated or photo-reactive derivatives of this compound, would also be highly beneficial. These tools would allow for the identification and isolation of specific binding proteins and receptors, moving beyond the classical estrogen receptors to uncover novel molecular targets.

| Probe Type | Label/Tag | Potential Application | Key Advantage |

|---|---|---|---|

| Isotopically Labeled | ³H, ¹⁴C, ¹³C | Metabolism studies, receptor binding assays | High sensitivity and quantitative accuracy |

| Fluorescently Labeled | BODIPY, Fluorescein | Live-cell imaging, immunoassays | Real-time visualization of cellular dynamics |

| Affinity-Based | Biotin, Photo-reactive groups | Identification of binding partners | Isolation of novel receptors and interacting proteins |

Further Characterization of Structure-Activity Relationships for Mechanistic Insight

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to elucidating its mechanism of action. nih.gov A key feature of this compound is the absence of the 3-hydroxyl group, which is a critical determinant of high-affinity binding to classical estrogen receptors (ERα and ERβ) for compounds like estradiol (B170435). acs.org

Future research should systematically investigate how the lack of this hydroxyl group, and other structural modifications, impacts binding affinity and functional activity at known and potentially novel steroid receptors. oup.com Comparative molecular field analysis and other computational modeling techniques could provide valuable insights into the structural features that govern the interaction of this compound with its molecular targets. oup.com

Studies on other estrogen analogs have demonstrated that modifications at various positions on the steroid nucleus can dramatically alter biological activity. For example, substitutions at the C-2, C-4, or C-6 positions of estrone (B1671321) can significantly impact its ability to inhibit aromatase. nih.gov A systematic synthetic approach to generate a library of this compound derivatives with modifications at different positions would be highly informative. These analogs could then be tested in a battery of in vitro and cell-based assays to build a comprehensive structure-activity relationship (SAR) profile. nih.govacs.org

| Structural Feature | Comparison to Estradiol/Estrone | Potential Impact on Activity |

|---|---|---|

| Absence of 3-hydroxyl group | Present in classical estrogens | Altered binding affinity for ERα and ERβ |

| 17-keto group | Present in estrone | May influence interaction with 17β-hydroxysteroid dehydrogenase |

| Aromatic A-ring | Common to all estrogens | Likely essential for maintaining some level of estrogenic activity |

Investigation of Cross-Talk with Other Steroid Signaling Pathways

Steroid hormone signaling is characterized by a high degree of cross-talk between different pathways. oup.com It is plausible that this compound could modulate, or be modulated by, other steroid signaling systems, such as those for androgens, progestogens, and glucocorticoids. bioscientifica.com

Future studies should explore the potential for this compound to bind to and activate or inhibit other steroid receptors. For instance, there is known antagonistic interplay between the androgen receptor (AR) and the estrogen receptor (ER) in certain cancers. oup.com Investigating whether this compound can influence this ER/AR cross-talk is a promising area of research. nih.govmssm.edu

Furthermore, the non-genomic actions of estrogens, which involve the rapid activation of intracellular signaling cascades like the MAPK and PI3K/AKT pathways, are now well-established. nih.govoup.com It would be of significant interest to determine if this compound can also elicit such rapid, non-genomic effects and how these might integrate with the signaling pathways of other steroid hormones. nih.govtandfonline.com

Development of Advanced Analytical Techniques for Trace Analysis in Research Samples

To accurately study the metabolism and biological roles of this compound, the development of highly sensitive and specific analytical methods for its detection in complex biological matrices is paramount. Given its likely low endogenous concentrations, trace analysis techniques will be required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high specificity and sensitivity. oup.comshimadzu.com Developing a dedicated LC-MS/MS method for this compound would enable its precise measurement in serum, plasma, urine, and tissue samples. nih.govnih.gov Such methods often involve derivatization to enhance ionization efficiency and detection sensitivity. shimadzu.comnih.gov

In addition to mass spectrometry, there is potential for the development of high-sensitivity immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or surface-enhanced Raman scattering (SERS)-based immunoassays. nih.govresearchgate.netifmmi.com These would require the production of highly specific monoclonal or polyclonal antibodies that can recognize this compound with minimal cross-reactivity to other estrogens. Such assays could provide a high-throughput platform for screening large numbers of samples in both research and potentially clinical settings. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-Deoxyestrone in a laboratory setting?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as selective deoxygenation of estrone derivatives. Researchers should employ techniques like NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Comparative studies using different catalysts (e.g., palladium-based vs. enzymatic) can optimize yield and purity .

Q. How can researchers validate the biological activity of this compound in receptor-binding assays?

- Methodological Answer: Use competitive binding assays with radiolabeled estradiol (e.g., ³H-estradiol) and estrogen receptor (ERα/ERβ) isoforms. Include positive controls (e.g., 17β-estradiol) and negative controls (e.g., tamoxifen) to assess specificity. Dose-response curves and IC₅₀ calculations are critical for quantifying affinity .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated this compound) ensures precision. Validate methods per FDA guidelines, including matrix effects, recovery rates, and limits of detection (LOD) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?

- Methodological Answer: Perform comparative metabolomic profiling using in vitro (hepatocyte models) and in vivo (rodent) systems. Account for interspecies variability in cytochrome P450 (CYP) enzyme expression. Meta-analyses of existing data should evaluate experimental variables like incubation time, substrate concentration, and assay conditions .

Q. What computational strategies are effective for predicting this compound’s interactions with non-classical estrogen targets (e.g., GPER)?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) combined with molecular dynamics (MD) trajectories can model ligand-receptor interactions. Validate predictions using mutagenesis studies on key binding residues (e.g., His524 in GPER) and surface plasmon resonance (SPR) for kinetic analysis .

Q. How can researchers design experiments to assess this compound’s role in modulating estrogen-dependent transcriptional pathways?

- Methodological Answer: Use luciferase reporter assays with estrogen response elements (EREs) in ER-positive cell lines (e.g., MCF-7). Co-treat with selective ER modulators (SERMs) to isolate this compound’s agonistic/antagonistic effects. RNA-seq or ChIP-seq can identify downstream gene targets .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. For longitudinal studies, mixed-effects models account for inter-subject variability. Bootstrap resampling can address small sample sizes .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer: Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using compartmental modeling. Tissue distribution studies (e.g., LC-MS/MS of plasma, liver, and target organs) clarify exposure-response relationships. Adjust formulations (e.g., nanoemulsions) to enhance solubility and absorption .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines for handling endocrine-disrupting compounds. Use fume hoods for powder handling, wear nitrile gloves, and implement waste disposal protocols for organic solvents. Regular cytotoxicity screening (e.g., MTT assays) ensures safe in vitro testing .

Q. How can researchers ensure reproducibility when studying this compound’s effects across different cell lines? **

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.